molecular formula C10H14F6N2O4 B3115087 (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) CAS No. 2068138-20-3

(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)

Cat. No.: B3115087
CAS No.: 2068138-20-3
M. Wt: 340.22
InChI Key: RVYFZXHWFYQQDK-USPAICOZSA-N
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Description

(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) is a bicyclic compound that features a diazabicyclo structure. This compound is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate amine precursors in the presence of a strong acid, such as trifluoroacetic acid. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the diazabicyclo structure can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and cycloaddition reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include signal transduction mechanisms and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane
  • (1S,5R)-6-ethyl-3,6-diazabicyclo[3.2.0]heptane

Uniqueness

(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) is unique due to its specific stereochemistry and the presence of the trifluoroacetic acid moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in various applications.

Properties

IUPAC Name

(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2C2HF3O2/c1-8-4-5-2-7-3-6(5)8;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7)/t5-,6-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYFZXHWFYQQDK-USPAICOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C1CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2[C@@H]1CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Reactant of Route 2
(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Reactant of Route 3
(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Reactant of Route 4
(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Reactant of Route 5
(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Reactant of Route 6
(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)

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